4-Methoxy-n-{3-[methyl(prop-2-yn-1-yl)amino]propyl}pyrazolo[1,5-a]pyridine-3-carboxamide
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Overview
Description
4-Methoxy-n-{3-[methyl(prop-2-yn-1-yl)amino]propyl}pyrazolo[1,5-a]pyridine-3-carboxamide is a synthetic compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-n-{3-[methyl(prop-2-yn-1-yl)amino]propyl}pyrazolo[1,5-a]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials
Formation of Pyrazolo[1,5-a]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyridine ring system.
Introduction of Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of Prop-2-ynylamino Side Chain: This step involves the reaction of the pyrazolo[1,5-a]pyridine intermediate with propargylamine under suitable conditions to form the desired side chain.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-n-{3-[methyl(prop-2-yn-1-yl)amino]propyl}pyrazolo[1,5-a]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
4-Methoxy-n-{3-[methyl(prop-2-yn-1-yl)amino]propyl}pyrazolo[1,5-a]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-n-{3-[methyl(prop-2-yn-1-yl)amino]propyl}pyrazolo[1,5-a]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
4-Methoxy-n-{3-[methyl(prop-2-yn-1-yl)amino]propyl}pyrazolo[1,5-a]pyridine-3-carboxamide can be compared with other pyrazolo[1,5-a]pyridine derivatives, such as:
Pyrazolo[3,4-b]pyridine Derivatives: Known for their activity as TRK inhibitors.
Indole Derivatives: Exhibiting various biological activities, including antiviral and anticancer effects.
Imidazole Containing Compounds: Studied for their antimicrobial and therapeutic potential.
The uniqueness of this compound lies in its specific structure, which allows for distinct interactions with biological targets and potential therapeutic applications.
Properties
IUPAC Name |
4-methoxy-N-[3-[methyl(prop-2-ynyl)amino]propyl]pyrazolo[1,5-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-4-9-19(2)10-6-8-17-16(21)13-12-18-20-11-5-7-14(22-3)15(13)20/h1,5,7,11-12H,6,8-10H2,2-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSRNUTWQVJALS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)C1=C2C(=CC=CN2N=C1)OC)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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